molecular formula C16H16N2OS B2898595 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 1286733-13-8

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2898595
CAS No.: 1286733-13-8
M. Wt: 284.38
InChI Key: AWLJIXBLLNGBGL-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a synthetic indole-derived acetamide featuring a thiophene-3-yl ethyl substituent on the nitrogen atom of the acetamide group. Indole scaffolds are widely studied due to their pharmacological relevance, particularly in central nervous system (CNS) targeting and anticancer research .

Properties

IUPAC Name

2-indol-1-yl-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-16(17-8-5-13-7-10-20-12-13)11-18-9-6-14-3-1-2-4-15(14)18/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJIXBLLNGBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the reaction of an indole derivative with a thiophene derivative under specific conditions. One common method involves the use of a coupling reaction between 1H-indole and 2-(thiophen-3-yl)ethylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Scientific Research Applications

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thiophene ring can modulate electronic properties. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key Compounds:

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–4): Substituents: A chiral phenylethyl group attached to the acetamide nitrogen. Structural Impact: The phenyl group enhances aromatic stacking, while the stereocenter at the phenylethyl chain enables enantioselective interactions. Crystallographic data (orthorhombic, space group P212121) reveals intramolecular hydrogen bonds (N–H···O) stabilizing the conformation . Synthesis: Chiral non-racemic synthesis highlights enantiomeric purity, critical for pharmacological applications .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (): Substituents: Adamantane group at the indole 2-position and a 2-oxoacetamide side chain. Synthetic steps involve oxalyl chloride and n-BuLi, differing from the thiophene-containing target compound .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ():

  • Substituents : Fluorinated biphenyl group on the acetamide.
  • Structural Impact : The fluorine atom introduces electronegativity, altering dipole moments and binding affinity compared to the thiophene’s sulfur atom.

(S)-(−)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (): Substituents: Hydroxy and oxo groups on the indole ring.

Physicochemical Properties

Melting Points and Solubility:
  • (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide analogs () exhibit melting points between 159–187°C, influenced by nitro and methyl groups .
  • 2-(6-Methyl-1H-indol-3-yl)acetic acid () lacks an acetamide chain, reducing its molecular weight (189.21 g/mol) compared to the target compound. Its carboxylic acid group increases solubility in polar solvents .

Spectroscopic and Analytical Data

  • NMR and IR: The nitro group in ’s compounds produces distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.5–8.2 ppm) and IR stretches (NO₂ symmetric/asymmetric vibrations at ~1350 and 1520 cm⁻¹) . The thiophene in the target compound would show characteristic ¹H NMR signals near δ 7.0–7.4 ppm (thiophene protons) and IR absorptions for C–S bonds (~700 cm⁻¹).
  • Mass Spectrometry :
    • HRMS-ESI data for ’s compounds confirmed molecular ions (e.g., [M+H]⁺ at m/z 414.1212) , whereas the target compound’s molecular weight would differ due to the thiophene substituent.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Spectroscopic Data Biological Activity
2-(1H-Indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide (Target) C₁₆H₁₅N₂OS 291.37 Thiophen-3-yl ethyl N/A Expected thiophene NMR: δ 7.0–7.4 ppm Not reported
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 278.34 Chiral phenylethyl N/A Crystal structure: P212121, H-bonds Enantioselective intermediate
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide C₂₃H₂₆N₂O₂ 368.47 Adamantane, 2-oxoacetamide N/A MS: [M+H]⁺ m/z 369.2 (calc.) Synthetic intermediate
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide C₁₈H₁₈N₄O₃S 386.43 Nitrophenylthio, methyl 159–187 HRMS-ESI: m/z 414.1212 [M+H]⁺ Not reported
(S)-(−)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide C₁₂H₁₄N₂O₃ 234.25 Hydroxy, oxo N/A IR: O–H stretch ~3400 cm⁻¹ Non-cytotoxic

Biological Activity

The compound 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a synthetic derivative of indole, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indole derivatives. Although specific data on this compound is limited, related indole compounds have shown significant antimicrobial activity. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
7b0.22High
4a0.25Moderate

Anticancer Activity

Indole derivatives are well-documented for their anticancer potential. Studies have indicated that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways such as PI3K/Akt and MAPK . The specific activity of this compound in cancer models remains to be fully elucidated but warrants investigation due to its structural similarities to known anticancer agents.

The mechanisms underlying the biological activities of indole derivatives often involve:

  • Inhibition of Enzymatic Activity : Many indole compounds act as inhibitors of key enzymes involved in critical cellular processes.
  • Modulation of Receptor Activity : Indoles can interact with various receptors, including serotonin receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.

For instance, some indole derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), important targets in microbial and cancer therapies .

Case Studies

Several case studies have highlighted the potential therapeutic applications of indole derivatives:

  • Neuroprotective Effects : A study demonstrated that an indole derivative improved cognitive functions in animal models by reducing oxidative stress and inflammation .
  • Antiviral Properties : Some derivatives exhibited significant antiviral activity against Hepatitis C virus (HCV), showing IC50 values in the micromolar range .

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